molecular formula C12H15NO4 B555651 H-D-ALLO-THR-OME HCL CAS No. 60538-18-3

H-D-ALLO-THR-OME HCL

Cat. No.: B555651
CAS No.: 60538-18-3
M. Wt: 237.25 g/mol
InChI Key: KHOWDUMYRBCHAC-WCBMZHEXSA-N
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Description

H-D-allo-Threonine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is primarily used in research settings, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride typically involves the esterification of D-allo-Threonine with methanol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Hydrochloric acid.

    Solvent: Methanol.

Industrial Production Methods: Industrial production methods for H-D-allo-Threonine Methyl Ester Hydrochloride are similar to laboratory synthesis but on a larger scale. The process involves:

    Large-scale reactors: To accommodate higher volumes.

    Purification steps: Such as crystallization or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: H-D-allo-Threonine Methyl Ester Hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: Conversion to D-allo-Threonine and methanol in the presence of water and an acid or base.

    Substitution Reactions: Where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Hydrolysis: D-allo-Threonine and methanol.

    Substitution: Depending on the nucleophile, different substituted threonine derivatives.

Scientific Research Applications

H-D-allo-Threonine Methyl Ester Hydrochloride is widely used in scientific research, particularly in:

    Proteomics: As a reagent for the synthesis of peptides and proteins.

    Biological Studies: To study the role of threonine in various biological processes.

    Medicinal Chemistry: For the development of new drugs and therapeutic agents.

    Industrial Applications: In the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of H-D-allo-Threonine Methyl Ester Hydrochloride involves its conversion to D-allo-Threonine, which can then participate in various biochemical pathways. The molecular targets and pathways include:

    Protein Synthesis: As a building block for proteins.

    Metabolic Pathways: Involved in the synthesis of other amino acids and metabolites.

Comparison with Similar Compounds

    H-D-Threonine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the threonine moiety.

    L-Threonine Methyl Ester Hydrochloride: The L-isomer of threonine methyl ester.

Uniqueness: H-D-allo-Threonine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems.

Properties

IUPAC Name

methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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